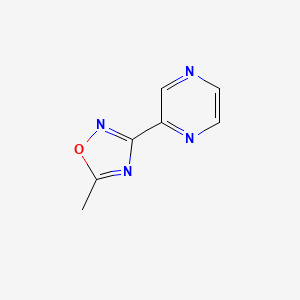

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-4-8-2-3-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJRZUFTMTXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 3 Pyrazin 2 Yl 1,2,4 Oxadiazole and Analogues

Retrosynthetic Analysis of the 1,2,4-Oxadiazole (B8745197) Core

A retrosynthetic analysis of the 1,2,4-oxadiazole ring reveals two primary disconnection pathways that form the basis of the most common synthetic routes. researchgate.net

Amidoxime-Carboxylic Acid Pathway: The most widely employed disconnection occurs at the N2-C3 and O1-C5 bonds. This approach breaks the ring down into an amidoxime (B1450833) and a carboxylic acid derivative (e.g., acyl chloride, ester, or the acid itself). researchgate.netnih.gov For the target molecule, 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, this strategy leads to two potential sets of precursors:

Path A: Pyrazine-2-carboxamidoxime and an activated form of acetic acid. Here, the pyrazine-containing fragment is the amidoxime, and the methyl group is introduced via the acylating agent.

Path B: N'-hydroxyacetimidamide (acetamidoxime) and an activated form of pyrazine-2-carboxylic acid. In this alternative, the methyl-substituted fragment is the amidoxime.

1,3-Dipolar Cycloaddition Pathway: An alternative disconnection at the C3-N4 and C5-O1 bonds simplifies the structure to a nitrile and a nitrile N-oxide. researchgate.netresearchgate.net This [3+2] cycloaddition approach suggests the following precursor combinations for the target molecule:

Path C: Pyrazine-2-carbonitrile and acetonitrile (B52724) N-oxide.

Path D: Acetonitrile and pyrazine-2-carbonitrile N-oxide.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target oxadiazole is contingent on the efficient preparation of its key precursors.

Pyrazine-2-carbonitrile is a crucial precursor, serving as the starting point for pyrazine-2-carboxamidoxime (for the condensation route) or as the dipolarophile in the cycloaddition pathway. The synthesis of functionalized pyrazines is a mature field of study. researchgate.net While many substituted pyrazines are commercially available, they can also be synthesized through various established methods. For instance, a total synthesis of the antiviral drug Favipiravir featured an efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile (B1371311) starting from 2-aminopyrazine. nih.gov Another reported method describes the regioselective preparation of 5-chloropyrazine-2-carbonitrile. researchgate.net Generally, pyrazine-2-carbonitriles can be prepared from corresponding pyrazinamides by dehydration or via Sandmeyer-type reactions involving aminopyrazines.

N'-hydroxyacetimidamide, also known as acetamidoxime (B1239325), is the key methyl-substituted precursor for Path B of the condensation strategy. This compound is readily prepared from the corresponding nitrile. nih.gov The most common method involves the reaction of acetonitrile with hydroxylamine (B1172632), often generated in situ from hydroxylamine hydrochloride and a base. chemicalbook.com

A typical laboratory procedure involves adding a solution of sodium ethoxide to hydroxylamine hydrochloride in ethanol. After a period of stirring, acetonitrile is added to the mixture. The reaction is monitored until completion, after which the product, N'-hydroxyacetimidamide, is isolated and purified, typically by silica (B1680970) column chromatography. chemicalbook.com

Cyclization Reactions for 1,2,4-Oxadiazole Ring Formation

The final step in the synthesis is the construction of the heterocyclic ring. The choice of cyclization method depends on the precursors synthesized in the previous stages.

The condensation of an amidoxime with a carboxylic acid or its derivative is the most versatile and frequently used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. acs.org This process is typically a two-step sequence involving the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole. nih.govmdpi.comacs.org

The initial acylation can be achieved using various reagents. Carboxylic acids are often activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used directly. mdpi.com

The subsequent cyclodehydration of the O-acylamidoxime intermediate can be promoted thermally, often under microwave irradiation to reduce reaction times, or by using a base. acs.org Common bases for this transformation include triethylamine (B128534) (TEA) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.comacs.org One-pot procedures that combine the acylation and cyclization steps without isolating the intermediate are highly efficient and widely reported. acs.orgresearchgate.net For example, the condensation of amidoximes with esters can be performed at room temperature in a NaOH/DMSO medium. researchgate.net

| Amidoxime | Carboxyl Source | Coupling/Activating Agent | Cyclization Conditions | Reference |

|---|---|---|---|---|

| Aryl/Hetaryl Amidoxime | Carboxylic Acid | EDC, HOAt | Triethylamine (TEA), 100 °C | acs.org |

| Alkyl/Aryl Amidoxime | Carboxylic Acid Ester | None | NaOH, DMSO, Room Temperature | researchgate.net |

| Aryl Amidoxime | Carboxylic Acid | HBTU | PS-BEMP, Microwave, 150 °C | acs.org |

| Alkyl/Aryl Amidoxime | Acyl Chloride | None (O-acylation) | TBAF, THF, Room Temperature | mdpi.com |

| DNA-conjugated Aryl Amidoxime | Carboxylic Acid | EDC, Sulfo-NHS | Heat (90 °C), pH 9.5 Borate Buffer | nih.gov |

An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.netnih.gov This reaction forms the C3-N4 and C5-O1 bonds in a single concerted step.

Nitrile oxides are highly reactive intermediates that are typically generated in situ from various precursors. Common methods for their generation include the base-induced dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes. nih.govorganic-chemistry.org For example, the reaction of an aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) can generate a hydroximoyl chloride, which is then treated with a base to release the nitrile oxide for reaction with a dipolarophile (the nitrile). nih.gov

In the context of synthesizing 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, this approach would involve reacting pyrazine-2-carbonitrile with acetonitrile N-oxide or, conversely, reacting acetonitrile with pyrazine-2-carbonitrile N-oxide. This method provides a convergent route to the target heterocycle, often with high regioselectivity. researchgate.netorganic-chemistry.org

Oxidative Cyclization Methods

While the most direct synthesis of 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves the acylation and subsequent dehydration of pyrazine-2-carboxamidoxime, oxidative cyclization methods represent an alternative strategy for the formation of the 1,2,4-oxadiazole ring from different precursors. Generally, these methods involve the oxidation of an N-acylamidine or a related intermediate. For instance, the oxidative cyclization of N-acylguanidines in the presence of reagents like iodobenzene (B50100) diacetate can yield 1,2,4-oxadiazole derivatives.

Another relevant approach is the reaction of amidoximes with aldehydes followed by an oxidative dehydrogenation step. Although not a direct route to the title compound without modification, these oxidative methods highlight the versatility of synthetic approaches to the 1,2,4-oxadiazole core.

A common and direct precursor route to 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves the reaction of pyrazine-2-carboxamidoxime with acetic anhydride (B1165640). The amidoxime itself can be synthesized from pyrazine-2-carbonitrile by reaction with hydroxylamine. The subsequent reaction with acetic anhydride serves to both acylate the amidoxime and effect the cyclodehydration to form the 1,2,4-oxadiazole ring.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

Catalysis in 1,2,4-Oxadiazole Synthesis

Various catalysts can be employed to facilitate the synthesis of 1,2,4-oxadiazoles. For the cyclodehydration of O-acylamidoximes, both acidic and basic catalysts are effective. For instance, sodium acetate (B1210297) in refluxing ethanol/water has been shown to be a convenient and efficient catalyst for promoting the conversion of Fmoc-amino acyl amidoximes to 1,2,4-oxadiazoles, a method that could be adapted for the synthesis of the title compound. rjptonline.org

Lewis acids such as zinc chloride (ZnCl₂), often in combination with a Brønsted acid like p-toluenesulfonic acid (PTSA), have proven to be efficient catalysts for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org This catalytic system operates under mild conditions and demonstrates broad substrate scope. organic-chemistry.org The use of acetonitrile as a solvent in this system can selectively lead to the formation of 5-methyl-3-substituted oxadiazoles. organic-chemistry.org

Furthermore, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) can facilitate the initial acylation of the amidoxime with a carboxylic acid, which is then followed by cyclization. semanticscholar.org

Below is a table summarizing various catalytic systems and their typical reaction conditions for the synthesis of 1,2,4-oxadiazoles, which could be optimized for the synthesis of 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole.

| Catalyst System | Reactants | Solvent | Temperature | Yield |

| PTSA-ZnCl₂ | Amidoxime, Nitrile | DMF | 80 °C | High |

| Sodium Acetate | O-Acylamidoxime | Ethanol/Water | Reflux | Good |

| EDC·HCl | Amidoxime, Carboxylic Acid | Dichloromethane | 0-30 °C | Moderate to High |

| Tetrabutylammonium fluoride (TBAF) | O-Acylamidoxime | THF | Room Temp | High |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. The synthesis of 1,2,4-oxadiazoles has significantly benefited from this technology.

Microwave irradiation can be effectively used for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions, leading to good to excellent yields in short reaction times. organic-chemistry.org This approach offers a rapid and efficient alternative to conventional heating methods.

The use of polymer-supported reagents in combination with microwave heating further streamlines the synthesis and purification process. For example, carboxylic acids can be activated and reacted with amidoximes, with the subsequent cyclization also being accelerated by microwave irradiation. This methodology is characterized by short reaction times and is versatile for creating libraries of analogues.

A typical microwave-assisted protocol for the synthesis of a 1,2,4-oxadiazole might involve reacting the corresponding amidoxime and carboxylic acid or its derivative in a suitable solvent within a sealed vessel under microwave irradiation. The power, temperature, and time are optimized to maximize the yield of the desired product.

Green Chemistry Principles in Synthesis of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, several green approaches can be considered.

The use of safer solvents is a key aspect. Water or ethanol/water mixtures can be employed as greener alternatives to hazardous organic solvents like DMF or chlorinated hydrocarbons, particularly in the cyclization step. rjptonline.org

Catalytic methods, as discussed earlier, are inherently greener than stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. The use of solid acid catalysts or recyclable metal catalysts aligns with green chemistry principles.

Microwave-assisted synthesis is also considered a green technology as it often leads to significantly reduced reaction times and energy consumption compared to conventional heating. organic-chemistry.org Furthermore, solvent-free microwave conditions represent an even more environmentally benign approach. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also advantageous as they reduce the need for purification of intermediates, thereby minimizing solvent usage and waste generation. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis Considerations for Chiral Analogues (If applicable)

The structure of 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole itself is achiral. However, if chiral substituents were to be introduced on either the methyl group or the pyrazine (B50134) ring, or if the 1,2,4-oxadiazole were to be incorporated into a larger chiral molecule, stereoselective synthesis would become a critical consideration.

For the synthesis of chiral 1,2,4-oxadiazole analogues, the use of chiral starting materials is the most straightforward approach. For instance, a chiral carboxylic acid or a chiral amidoxime could be used in the synthetic sequence. It has been demonstrated that the synthesis of 1,2,4-oxadiazoles from chiral N-protected amino acids and aryl amidoximes can proceed without significant loss of enantiomeric purity. rjptonline.org The reaction conditions, particularly the use of mild catalysts and lower temperatures, are crucial to prevent epimerization of the chiral center.

For example, the cyclization of O-acylamidoxime intermediates can be induced by tetrabutylammonium fluoride (TBAF) under mild, room temperature conditions, which is often compatible with the preservation of stereochemical integrity.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 3 Pyrazin 2 Yl 1,2,4 Oxadiazole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to determine a unique molecular formula.

For 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, the expected molecular formula is C₈H₇N₅O. An HRMS analysis, often using a technique like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise theoretical mass of this ion would be calculated and compared to the experimentally measured value. A close match between these values (typically within 5 ppm) provides strong evidence for the proposed molecular formula. While specific experimental data for this compound is not available, published HRMS data for other heterocyclic compounds confirm the utility of this method for molecular formula assignment. mdpi.commdpi.com

Table 1: Expected HRMS Data for C₈H₇N₅O

| Ion | Theoretical m/z | Observed m/z | Difference (ppm) |

|---|

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. While 1D NMR (¹H and ¹³C) provides initial information, advanced 2D NMR techniques are required for a complete and unambiguous assignment of all signals and for conformational analysis. Solid-State NMR could further provide insights into the structure in the solid phase, especially for amorphous or non-crystalline samples.

Detailed Proton and Carbon-13 Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the three protons on the pyrazine (B50134) ring and the three protons of the methyl group. The chemical shifts (δ) and coupling constants (J) would provide information about their electronic environment and spatial relationships. The ¹³C NMR spectrum would show eight distinct signals corresponding to each unique carbon atom in the molecule, including the two carbons of the oxadiazole ring, the four carbons of the pyrazine ring, the methyl carbon, and the carbon linking the two rings. The chemical shifts of the oxadiazole carbons are particularly diagnostic. researchgate.netscispace.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxadiazole-C3 | - | ~168 |

| Oxadiazole-C5 | - | ~175 |

| Pyrazine-C2' | - | ~145 |

| Pyrazine-C3' | δ ~8.7 (d) | ~143 |

| Pyrazine-C5' | δ ~9.2 (d) | ~147 |

| Pyrazine-C6' | δ ~8.8 (dd) | ~144 |

| Methyl-C | δ ~2.7 (s) | ~12 |

NOESY/COSY Studies for Conformational Insights

Two-dimensional NMR experiments are critical for confirming assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the signals of the pyrazine ring protons by showing which protons are adjacent to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. A NOESY experiment would be crucial for determining the preferred conformation of the molecule, specifically the relative orientation of the pyrazine and oxadiazole rings. Cross-peaks between a pyrazine proton (e.g., at the C6' position) and the methyl protons on the oxadiazole ring would indicate a specific spatial arrangement. Such studies are vital for understanding molecular conformation in solution. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the crystalline lattice. While crystallographic data for the title compound is not available, studies on related molecules like 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole demonstrate the level of detail that can be obtained. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how individual molecules pack together in the unit cell. This analysis identifies significant intermolecular interactions, such as hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking between the aromatic pyrazine and/or oxadiazole rings, and other van der Waals forces. nih.gov These interactions are fundamental to understanding the physical properties of the solid material. For instance, C-H···N interactions are known to connect molecules of a related pyrazine-oxadiazole compound into chains. nih.govnih.gov

Conformational Analysis in the Crystalline State

X-ray data would precisely define the conformation of the molecule in the solid state. A key parameter would be the dihedral angle between the plane of the pyrazine ring and the plane of the 1,2,4-oxadiazole (B8745197) ring. This angle indicates whether the molecule is planar or twisted. In similar bitopic heterocyclic systems, these rings are often found to be nearly coplanar, though slight deviations are common. nih.govnih.gov This solid-state conformation can then be compared with the solution-state conformation suggested by NOESY studies to understand the influence of crystal packing forces.

Table 3: Table of Compounds

| Compound Name |

|---|

| 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole |

| 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and providing a unique "molecular fingerprint." The vibrational modes of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole are determined by the interplay of its constituent heterocyclic rings and the methyl substituent. Due to the absence of extensive experimental spectra in publicly available literature, theoretical calculations using Density Functional Theory (DFT) are widely accepted for predicting and assigning vibrational modes with a high degree of accuracy.

The predicted FT-IR and Raman spectra are characterized by several key vibrational regions. The high-wavenumber region (>3000 cm⁻¹) is typically associated with C-H stretching vibrations of the pyrazine ring and the methyl group. The fingerprint region (1600-1000 cm⁻¹) is particularly rich in information, containing characteristic stretching and bending vibrations of the heterocyclic rings.

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring are expected to appear in the 3100-3000 cm⁻¹ range. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within both the pyrazine and oxadiazole rings, as well as the C=C bonds of the pyrazine ring, give rise to a series of strong to medium intensity bands typically between 1650 cm⁻¹ and 1400 cm⁻¹. These are often coupled, making individual assignments complex.

Ring Stretching/Breathing Modes: Collective vibrations of the entire ring systems, often referred to as ring "breathing" modes, produce characteristic bands in the fingerprint region. The oxadiazole ring is associated with specific stretching vibrations, including C-O-C asymmetric and symmetric stretches, typically found between 1250 cm⁻¹ and 1000 cm⁻¹.

C-N and N-O Stretching: Vibrations corresponding to C-N and N-O single bonds within the oxadiazole ring are also present in the fingerprint region.

In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations for the pyrazine ring, along with methyl group deformations, appear at lower wavenumbers, generally below 1200 cm⁻¹.

The complementary nature of FT-IR and Raman spectroscopy is crucial. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are intense in the Raman spectrum. For instance, the symmetric breathing modes of the aromatic rings are often more prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies and Assignments for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (Based on DFT Calculations) (Note: This data is theoretical and serves as a representative example based on computational studies of analogous structures. Actual experimental values may vary.)

| Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

| 3085 | Weak | Medium | Pyrazine C-H Stretch |

| 2980 | Weak | Medium | Methyl C-H Asymmetric Stretch |

| 1610 | Medium | Strong | Pyrazine Ring C=C/C=N Stretch |

| 1575 | Strong | Medium | Oxadiazole Ring C=N Stretch |

| 1490 | Medium | Strong | Pyrazine Ring Stretch |

| 1440 | Medium | Weak | Methyl Asymmetric Bending |

| 1380 | Strong | Medium | Oxadiazole Ring Stretch (C-N) |

| 1255 | Strong | Weak | Oxadiazole Ring Stretch (C-O) |

| 1150 | Medium | Medium | Pyrazine C-H In-plane Bend |

| 1020 | Strong | Weak | Oxadiazole Ring Breathing |

| 850 | Strong | Weak | Pyrazine C-H Out-of-plane Bend |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission, provides critical insights into the electronic structure and transitions within a molecule. The electronic spectrum of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is governed by the conjugated π-system extending across both heterocyclic rings. The types of electronic transitions observed are typically π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally characterized by high molar absorptivity (ε) and occur at shorter wavelengths (higher energy). The extended conjugation between the pyrazine and oxadiazole rings is expected to result in intense absorption bands in the UV region.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity (lower ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of such molecules. nih.govacs.org Calculations for analogous pyrazinyl-oxadiazole systems suggest that the primary absorption bands would lie in the ultraviolet range.

Fluorescence spectroscopy probes the emission of light from the molecule as it relaxes from an excited electronic state to the ground state. For a molecule to be fluorescent, it must possess a rigid, conjugated structure that allows for efficient radiative decay. Many oxadiazole derivatives are known to be fluorescent. nih.gov The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state (Stokes shift).

The photophysical properties, including absorption maximum (λ_max), emission maximum (λ_em), and quantum yield, are sensitive to the molecular environment, such as solvent polarity. Solvatochromic studies, where spectra are recorded in a series of solvents with varying polarity, can provide further information about the nature of the electronic transitions and the change in dipole moment upon excitation.

Table 2: Predicted Electronic Absorption and Emission Properties for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (Note: This data is theoretical and based on TD-DFT calculations for analogous structures. Experimental values are dependent on solvent and other conditions.)

| Spectroscopic Parameter | Predicted Value | Associated Electronic Transition |

| Absorption Maximum (λ_abs) | ~280 - 320 nm | π → π |

| Molar Absorptivity (ε) | High | π → π |

| Absorption Maximum (λ_abs) | ~340 - 370 nm | n → π |

| Molar Absorptivity (ε) | Low | n → π |

| Emission Maximum (λ_em) | ~380 - 450 nm | Fluorescence from S₁ state |

| Stokes Shift | ~40 - 80 nm | - |

Theoretical and Computational Chemistry Studies on 5 Methyl 3 Pyrazin 2 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles, based on the laws of quantum mechanics. These methods are essential for understanding the electronic nature and reactivity of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a variety of chemical properties. For 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, a DFT analysis would yield insights into the distribution of electrons across the molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Specific DFT studies detailing the electronic structure and molecular orbital energies for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole are not available in the current body of scientific literature.

Conformational Landscape and Energy Minimization

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. Energy minimization calculations are performed to locate the lowest energy conformation, which is the most likely structure the molecule will adopt. For 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, this analysis would reveal the preferred spatial orientation of the pyrazine (B50134) and oxadiazole rings relative to each other, which is crucial for understanding how it might interact with biological targets.

Detailed studies on the conformational landscape and energy minimization of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole have not been found in published research.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. An MD study of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole would provide insights into its flexibility, conformational changes in a biological environment (like water), and how it interacts with surrounding solvent molecules. This information is vital for understanding its solubility, stability, and how it might approach a binding site.

There are currently no published molecular dynamics simulation studies specifically investigating 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole.

In Silico Prediction of Molecular Interactions and Theoretical Binding Modes

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule (ligand), such as 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, might bind to the active site of a target protein. The results can predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are instrumental in hypothesizing a molecule's mechanism of action.

Specific in silico studies predicting the molecular interactions and theoretical binding modes of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole with specific biological targets are not documented in the available literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that attempts to correlate the structural features of a molecule with its physicochemical properties using statistical models. By calculating various molecular descriptors (e.g., topological, electronic, constitutional), a QSPR model can be developed to predict properties like boiling point, solubility, or lipophilicity. For 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, QSPR could be used to predict its properties based on its structure, which is valuable for assessing its drug-likeness and pharmacokinetic profile.

Research detailing QSPR modeling and the calculation of theoretical descriptors specifically for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is not present in the scientific literature.

Data Table of Theoretical Descriptors

A comprehensive computational study would generate numerous theoretical descriptors for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole. The table below is a representative example of the types of data that would be calculated. Currently, these values are not available in the literature.

| Descriptor Category | Descriptor Name | Calculated Value |

| Electronic | HOMO Energy | Data not available |

| LUMO Energy | Data not available | |

| HOMO-LUMO Gap | Data not available | |

| Dipole Moment | Data not available | |

| Topological | Molecular Weight | Data not available |

| Polar Surface Area (PSA) | Data not available | |

| Physicochemical | LogP (Lipophilicity) | Data not available |

| Water Solubility (LogS) | Data not available |

Reactivity and Derivatization Studies of 5 Methyl 3 Pyrazin 2 Yl 1,2,4 Oxadiazole

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions when compared to benzene. stackexchange.com The deactivating effect is further intensified in 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole by the attachment of the electron-withdrawing 5-methyl-1,2,4-oxadiazol-3-yl group. The oxadiazole moiety exerts a strong negative inductive effect, further reducing the electron density of the pyrazine ring and making EAS reactions exceptionally challenging.

Nucleophilic Attack and Rearrangements on the Oxadiazole Ring

In contrast to the pyrazine ring's inertness towards electrophiles, the 1,2,4-oxadiazole (B8745197) ring is highly susceptible to nucleophilic attack. chim.it This reactivity is attributed to the significant electrophilicity of the ring carbons, particularly the C(5) position, and the inherent weakness of the N(2)-O(1) bond. chim.it A common reaction pathway for 1,2,4-oxadiazoles is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. researchgate.netresearchgate.net

In this mechanism, a nucleophile initially attacks the electrophilic C(5) carbon of the oxadiazole ring. This leads to the cleavage of the weak O-N bond, opening the ring to form an intermediate. This intermediate then undergoes a subsequent intramolecular cyclization to generate a new, often more stable, heterocyclic system. The nature of the final product is dependent on the nucleophile used. For instance, reactions with bidentate nucleophiles like hydrazine (B178648) can lead to the formation of triazole or triazine derivatives. chim.itresearchgate.net While specific studies on 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole are limited, the general reactivity of the 1,2,4-oxadiazole core suggests it would readily undergo such transformations.

| Nucleophile | Intermediate Type | Potential Rearranged Product | Reaction Type |

|---|---|---|---|

| Hydrazine (H₂N-NH₂) | Open-chain hydrazide/imidate | 1,2,4-Triazole derivative | ANRORC |

| Hydroxylamine (B1172632) (H₂N-OH) | Open-chain oxime/imidate | Oxadiazine or new 1,2,4-oxadiazole | ANRORC |

| Sodium Hydroxide (NaOH) | Ring-opened ester/amide | Pyrazine-2-carboxamide and acetate (B1210297) | Ring Cleavage |

| Allylamine | Open-chain N-allyl intermediate | Fused isoxazolo-pyrimidine system | ANRORC chim.it |

Functionalization at the Methyl Group

The methyl group at the C(5) position of the oxadiazole ring represents another key site for functionalization. The protons of this methyl group are acidic due to the electron-withdrawing character of the attached heterocyclic ring. This increased acidity allows for deprotonation by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, enabling the introduction of diverse functional groups at this position. This strategy provides a powerful method for elaborating the core structure of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole.

| Reagent 1 (Base) | Reagent 2 (Electrophile) | Resulting Functional Group | Product Class |

|---|---|---|---|

| n-Butyllithium | Alkyl Halide (e.g., CH₃I) | -CH₂CH₃ (Ethyl) | 5-Ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole |

| LDA | Aldehyde (e.g., Benzaldehyde) | -CH₂CH(OH)Ph (Hydroxy-ethylphenyl) | Secondary Alcohol |

| n-Butyllithium | Ketone (e.g., Acetone) | -CH₂C(OH)(CH₃)₂ | Tertiary Alcohol |

| LDA | Carbon Dioxide (CO₂) | -CH₂COOH (Carboxymethyl) | Carboxylic Acid |

Ring Opening and Rearrangement Reactions

The low aromaticity and weak O-N bond of the 1,2,4-oxadiazole ring make it prone to various rearrangement reactions, which can be initiated thermally or photochemically. chim.itosi.lv

Boulton-Katritzky Rearrangement (BKR): The Boulton-Katritzky rearrangement is a well-documented thermal isomerization of heterocyclic compounds. chim.itnih.gov For 1,2,4-oxadiazoles, the classic BKR involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) in a three-atom side chain at the C(3) or C(5) position attacks the N(2) atom of the oxadiazole ring. chim.it This leads to the cleavage of the O-N bond and the formation of a new heterocyclic system. The parent compound, 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, lacks the requisite side chain with a nucleophilic center and therefore would not undergo a spontaneous BKR. However, derivatives of this compound, functionalized with appropriate side chains, could be designed to undergo this synthetically useful transformation. nih.govosi.lv

Photochemical Rearrangements: Upon irradiation with UV light, 1,2,4-oxadiazoles can undergo a variety of complex rearrangements. researchgate.net The process is typically initiated by the homolytic cleavage of the weak O-N bond. psu.edursc.org Depending on the substituents and the reaction medium, the resulting intermediates can recombine in several ways to yield different isomeric heterocycles. researchgate.net Common photochemical transformations include isomerization to more stable 1,3,4-oxadiazoles or 1,2,4-triazoles. researchgate.netnih.gov These reactions, such as the 'ring contraction-ring expansion' (RCRE) route, offer pathways to novel heterocyclic structures that are not easily accessible through thermal methods. chim.itnih.gov

Synthesis of Structurally Modified Analogues for Mechanistic Studies

To fully probe the reactivity and structure-activity relationships of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, the synthesis of structurally modified analogues is essential. These modifications can be targeted at either the pyrazine moiety or the oxadiazole core.

Modifications to the pyrazine ring are best accomplished by synthesizing substituted pyrazine precursors prior to the formation of the oxadiazole ring. For example, various substituted pyrazine-2-carboxylic acids can be converted into the corresponding amidoximes, which then serve as starting materials for the oxadiazole synthesis. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) onto the pyrazine ring allows for a systematic study of their effects on the electronic properties and reactivity of the entire molecule. imist.ma For instance, the synthesis of 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole demonstrates the feasibility of using pre-functionalized pyrazine building blocks. nih.gov

The substitution pattern of the 1,2,4-oxadiazole ring can be readily altered by varying the reactants in its synthesis. The most common method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the cyclization of an O-acyl amidoxime (B1450833), which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative. researchgate.netnih.gov

To create analogues of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, one could:

React pyrazine-2-carboxamidoxime with different acylating agents (e.g., various acid chlorides or anhydrides) to replace the 5-methyl group with other alkyl, aryl, or functionalized moieties.

React acetamidoxime (B1239325) (or other amidoximes) with modified pyrazine-2-carboxylic acids to introduce substituents on the pyrazine ring while keeping the 5-methyl group constant.

These synthetic strategies provide access to a library of analogues, enabling detailed mechanistic studies and the fine-tuning of the molecule's properties. nih.gov

| Amidoxime Precursor | Acylating Agent | Resulting C(5) Substituent | Purpose of Modification |

|---|---|---|---|

| Pyrazine-2-carboxamidoxime | Acetic Anhydride (B1165640) | -CH₃ (Methyl) | Parent Compound |

| Pyrazine-2-carboxamidoxime | Propionyl Chloride | -CH₂CH₃ (Ethyl) | Study steric effects at C(5) |

| Pyrazine-2-carboxamidoxime | Benzoyl Chloride | -C₆H₅ (Phenyl) | Introduce aromatic substituent |

| Pyrazine-2-carboxamidoxime | Trifluoroacetic Anhydride | -CF₃ (Trifluoromethyl) | Study electronic effects (strong EWG) |

Linker Strategies for Conjugation and Probe Development

The strategic derivatization of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a key consideration for its application in chemical biology and medicinal chemistry, particularly for the development of molecular probes and bioconjugates. The introduction of a linker moiety can transform this heterocyclic scaffold into a versatile tool for studying biological systems or for targeted drug delivery. The design of such linkers is dictated by the intended application, with careful consideration of factors such as length, flexibility, and the terminal reactive group for conjugation.

The primary sites for the attachment of linkers on 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole are the methyl group at the 5-position of the oxadiazole ring and the pyrazine ring. Each of these positions offers distinct chemical handles for derivatization.

Functionalization of the 5-Methyl Group

The methyl group on the 1,2,4-oxadiazole ring is a prime target for introducing a linker. This can be achieved through a two-step process involving an initial oxidation or halogenation reaction to create a more reactive intermediate.

Oxidation: The methyl group can be oxidized to a hydroxymethyl or carboxyl group. The resulting alcohol or carboxylic acid can then be used for ester or amide bond formation with a suitable linker. For instance, a linker containing a terminal carboxylic acid or amine can be coupled using standard peptide coupling reagents.

Halogenation: Free-radical halogenation of the methyl group can yield a halomethyl derivative. This electrophilic species can then undergo nucleophilic substitution with a variety of linker precursors bearing nucleophilic functional groups such as amines, thiols, or alcohols.

These approaches allow for the introduction of a wide array of linkers, including polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties, or linkers with terminal functional groups like azides or alkynes for use in "click chemistry" reactions.

Derivatization of the Pyrazine Ring

The pyrazine ring offers another avenue for linker attachment. While the pyrazine ring is generally electron-deficient, it can undergo nucleophilic aromatic substitution reactions, particularly if a leaving group is present. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to attach a linker to a halogenated pyrazine precursor of the target molecule.

This strategy is particularly useful for creating a more rigid attachment point for the linker, which can be advantageous in the design of probes where precise spatial orientation is crucial.

Linker Types and Applications

The choice of linker is critical for the successful development of conjugates and probes. The table below summarizes some common linker types and their potential applications with derivatives of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole.

| Linker Type | Terminal Functional Group for Conjugation | Potential Application |

| Alkyl Chain | Amine, Carboxylic Acid, Thiol | Simple spacer to connect to biomolecules. |

| Polyethylene Glycol (PEG) | Amine, Carboxylic Acid, Maleimide | Improves solubility and in vivo half-life. |

| Click Chemistry Linkers (e.g., containing azide or alkyne) | Azide, Alkyne | For efficient and specific conjugation to biomolecules via CuAAC or SPAAC. |

| Cleavable Linkers (e.g., disulfide, ester) | Thiol, Carboxylic Acid | For drug delivery systems where the active compound is released under specific conditions. |

| Biotin (B1667282) Linkers | Biotin | For affinity-based purification and detection of target proteins. |

Probe Development

By attaching a reporter group, such as a fluorophore or a biotin molecule, to 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole via a suitable linker, molecular probes can be developed. These probes can be used to investigate the compound's mechanism of action, identify its biological targets, or visualize its distribution in cells and tissues.

For example, a fluorescent probe could be synthesized by coupling a fluorophore to a derivatized 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole. This would allow for the visualization of the compound's localization within cells using fluorescence microscopy. Similarly, a biotinylated probe could be used in pull-down assays to identify the proteins that interact with the compound.

The following table outlines potential functionalization strategies for probe development.

| Attachment Point | Functionalization Reaction | Linker with Reporter Group |

| 5-Methyl Group | Oxidation to carboxylic acid followed by amide coupling | Amine-terminated fluorescent dye |

| 5-Methyl Group | Halogenation followed by nucleophilic substitution | Thiol-containing biotin linker |

| Pyrazine Ring | Palladium-catalyzed cross-coupling | Boronic acid-functionalized fluorophore |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the mechanistic investigations of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole according to the requested outline.

The search did not yield specific in vitro studies, ligand binding assays, enzyme inhibition mechanism characterizations, biophysical analyses, cellular pathway perturbation data, or determined compound-target complex structures for this particular molecule.

While research exists for other compounds containing pyrazine or 1,2,4-oxadiazole moieties, this information does not directly apply to 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole and therefore cannot be used to accurately populate the required sections of the article. Further experimental research on this specific compound is needed before a comprehensive mechanistic profile can be documented.

Future Directions and Emerging Research Avenues for 5 Methyl 3 Pyrazin 2 Yl 1,2,4 Oxadiazole

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally friendly methods for producing 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole and its derivatives. Traditional multi-step syntheses of 1,2,4-oxadiazoles often involve hazardous reagents and generate significant waste. Future research will likely focus on overcoming these limitations through modern synthetic strategies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final product compared to conventional heating methods. mdpi.com Its application could streamline the cyclodehydration step, which is crucial for forming the oxadiazole ring.

Green Chemistry Principles: The integration of sustainable practices is a major trend. This includes using greener solvents (e.g., water, ethanol, or ionic liquids), employing reusable catalysts, and minimizing energy consumption. scispace.com For instance, developing a catalytic C-N coupling strategy using an earth-abundant metal could offer a sustainable alternative to traditional methods. scispace.com

Table 7.1: Comparison of Potential Synthetic Strategies for 1,2,4-Oxadiazoles

| Strategy | Conventional Approach | Novel/Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Reaction Conditions | Prolonged heating under reflux | Microwave irradiation; Ultrasound | Reduced reaction time, lower energy use, improved yields mdpi.com |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions | Increased efficiency, reduced waste, rapid library synthesis semanticscholar.org |

| Reagents/Solvents | Stoichiometric toxic reagents, volatile organic solvents | Catalytic systems, green solvents (e.g., water, ethanol) | Reduced environmental impact, improved safety, catalyst reusability scispace.com |

| Overall Goal | Product Generation | Process Optimization & Sustainability | Lower cost, minimal environmental footprint, higher efficiency |

Advanced Computational Modeling Applications for Molecular Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding the design of more potent and selective analogs. mdpi.comnih.gov For 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, these techniques can be applied to design novel derivatives with enhanced biological activity.

Future computational research avenues include:

Molecular Docking: To identify potential biological targets, the compound can be virtually screened against libraries of protein structures. thieme-connect.com This can help hypothesize its mechanism of action and guide experimental validation.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogs and evaluating their biological activity, QSAR models can be built to correlate specific structural features with activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, assessing the stability of the interaction over time. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. connectjournals.com

Table 7.2: Computational Tools in Molecular Design for 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole Analogs

| Computational Tool | Application | Research Question Addressed |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to protein targets. | What are the likely biological targets of this compound? nih.govthieme-connect.com |

| QSAR Modeling | Correlate chemical structure with biological activity. | Which structural modifications will most likely improve potency? nih.gov |

| Molecular Dynamics | Simulate the movement of the ligand-protein complex. | How stable is the interaction between the compound and its target? mdpi.com |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Does the designed analog have good drug-like properties? connectjournals.com |

Exploration of Polypharmacology and Off-Target Interaction Mechanisms

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a critical consideration in drug development. It can be responsible for both therapeutic efficacy and adverse effects. A comprehensive understanding of the interaction profile of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is essential. Given the broad range of biological activities reported for both pyrazine (B50134) and oxadiazole derivatives, it is plausible that this hybrid scaffold could modulate multiple pathways. rjptonline.orgmdpi.com

Future research should focus on:

Broad-Panel Screening: Experimentally testing the compound against large panels of pharmacologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to build a comprehensive interaction map.

Reverse Docking: Using the compound's structure as a query to screen against a database of all known protein structures to computationally predict potential off-targets.

Phenotypic Screening: Employing cell-based assays that measure a complex biological response (e.g., cell viability, morphology changes) to identify unexpected activities that may result from polypharmacological effects.

Table 7.3: Methodologies for Investigating the Polypharmacology

| Methodology | Approach | Information Gained |

|---|---|---|

| Target-Based Screening | Biochemical or biophysical assays against large protein panels. | Quantitative data on binding affinity and inhibitory activity against known targets. |

| Computational Prediction | Reverse docking and machine learning algorithms. | A prioritized list of potential off-targets for experimental validation. |

| Cell-Based Phenotypic Screening | High-content imaging or other cell-based assays. | Identification of unexpected biological effects and cellular pathways modulated by the compound. |

Integration of Omics Technologies for Mechanistic Insights (in vitro proteomics, metabolomics)

To move beyond target identification and understand the broader biological consequences of the compound's activity, "omics" technologies are invaluable. Proteomics and metabolomics can provide a systems-level view of the cellular response to treatment with 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, offering deep mechanistic insights.

Emerging research applications in this area include:

In Vitro Proteomics: Using mass spectrometry-based proteomics to quantify changes in the abundance of thousands of proteins in cells treated with the compound. This can reveal entire pathways that are perturbed, identify downstream effectors of the primary target, and uncover mechanisms of resistance.

Metabolomics: Analyzing the global profile of small-molecule metabolites in a biological system following compound treatment. rrpharmacology.ru This approach can identify metabolic pathways that are altered, which is particularly relevant for diseases like cancer and metabolic disorders.

Table 7.4: Application of Omics Technologies for Mechanistic Analysis

| Omics Technology | Experimental Approach | Potential Mechanistic Insights |

|---|---|---|

| Proteomics | Mass spectrometry analysis of protein expression changes in treated vs. untreated cells. | Identification of modulated signaling pathways, downstream effects of target engagement, and potential biomarkers. |

| Metabolomics | HPLC-MS/MS or NMR analysis of cellular metabolite level changes. | Elucidation of altered metabolic pathways and identification of metabolic vulnerabilities induced by the compound. rrpharmacology.ru |

Applications in Chemical Biology Tool Development and Probe Synthesis

Transforming 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole from a potential therapeutic lead into a chemical probe represents a significant research direction. Chemical probes are powerful tools for studying biological processes in their native context.

Future work in this area would involve:

Probe Design and Synthesis: Strategically modifying the parent compound by introducing a reporter tag (e.g., a fluorophore for imaging) or an affinity handle (e.g., biotin (B1667282) for pull-down experiments). This requires synthetic routes that allow for the precise placement of these functionalities without disrupting the compound's biological activity.

Target Identification and Validation: Using affinity-based probes in combination with proteomics (Affinity Purification-Mass Spectrometry) to isolate and identify the specific protein targets of the compound from cell lysates.

Cellular Imaging: Employing fluorescently tagged probes to visualize the subcellular localization of the compound and its targets within living cells using advanced microscopy techniques.

Table 7.5: Strategies for Chemical Probe Development

| Probe Type | Functional Moiety Added | Application |

|---|---|---|

| Affinity Probe | Biotin, clickable alkyne/azide tag | Target identification via affinity purification and mass spectrometry. |

| Imaging Probe | Fluorescent dye (e.g., FITC, Rhodamine) | Visualization of compound's subcellular localization via fluorescence microscopy. |

| Photo-affinity Probe | Photoreactive group (e.g., diazirine) | Covalent cross-linking to target proteins upon UV irradiation for stable target identification. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, and how is structural purity ensured?

- Synthesis Methods : The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in aprotic solvents like toluene or acetonitrile . For example, pyrazine-2-carboxamidoxime can react with acetyl chloride to form the oxadiazole ring.

- Characterization : Structural validation requires multi-spectral analysis:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl group at C5 and pyrazine at C3) .

- HPLC : Ensures >95% purity .

- Elemental Analysis : Validates empirical formula (e.g., C₈H₇N₅O) .

Q. What spectroscopic techniques are critical for characterizing 1,2,4-oxadiazole derivatives?

- IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching vibrations .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 206 for the target compound) .

- X-ray Crystallography : Resolves crystal packing and bond angles, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can synthetic yields of 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole be optimized?

- Microreactor Synthesis : Continuous flow systems reduce side reactions and improve yields (e.g., 89% yield in a single-step microreactor process) .

- Catalyst Screening : Lewis acids like ZnCl₂ enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while elevated temperatures (80–100°C) accelerate kinetics .

Q. How do substituent modifications influence bioactivity in 1,2,4-oxadiazole derivatives?

- Pyrazine vs. Pyridine : Pyrazine’s electron-deficient ring enhances π-π stacking with biological targets (e.g., enzyme active sites), improving antimicrobial activity compared to pyridine analogs .

- Methyl Group Impact : The C5 methyl group increases lipophilicity (logP ~1.8), enhancing membrane permeability in cellular assays .

- Structure-Activity Data :

| Substituent at C3 | IC₅₀ (Antifungal, μM) |

|---|---|

| Pyrazin-2-yl | 12.3 ± 1.2 |

| Pyridin-2-yl | 28.7 ± 2.5 |

| Data from in vitro assays against Candida albicans . |

Q. How can computational tools resolve contradictions in reported biological activities?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like 14α-demethylase (PDB: 3LD6). Pyrazine’s N-atoms form hydrogen bonds with Leu376, explaining antifungal efficacy .

- Multiwfn Analysis : Electron localization function (ELF) maps reveal charge distribution, clarifying reactivity discrepancies between analogs .

- MD Simulations : Assess binding stability over 100 ns to validate docking results .

Q. What strategies validate antitumor mechanisms of 1,2,4-oxadiazoles in conflicting studies?

- In Vivo/In Vitro Correlation : Compare tumor weight reduction in murine models (e.g., DMBA-induced cancer) with cytotoxicity in MCF-7 cells .

- Apoptosis Markers : Measure caspase-3 activation via Western blot to confirm programmed cell death pathways .

- ROS Detection : Use DCFH-DA probes to quantify oxidative stress, a common antitumor mechanism .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .

- Crystallography Challenges : If single crystals fail to form, employ PXRD paired with DFT-optimized structures for phase identification .

- Bioactivity Profiling : Prioritize derivatives with ClogP <2.5 and topological polar surface area (TPSA) >60 Ų to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.